比索洛尔-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bisoprolol-d5 is a deuterated variant of bisoprolol, specifically designed for use in scientific research, particularly in the field of pharmacokinetics and metabolic studies. The incorporation of deuterium atoms in place of hydrogen allows for a detailed tracing and understanding of bisoprolol’s metabolic pathways without altering its pharmacological properties .

科学研究应用

Bisoprolol-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of bisoprolol in the body.

Metabolic Studies: Helps in tracing metabolic pathways and understanding the biotransformation of bisoprolol.

Drug Development: Used in the development and testing of new drugs, particularly in understanding drug interactions and metabolic stability.

Clinical Research: Employed in clinical trials to study the pharmacodynamics and pharmacokinetics of bisoprolol in different populations

作用机制

Target of Action

Bisoprolol-d5, like its parent compound Bisoprolol, is a highly cardioselective β1-adrenergic blocking agent . It primarily targets β1-adrenergic receptors, which are predominantly found in the heart. These receptors play a crucial role in regulating heart rate, heart contractility, and cardiac output .

Biochemical Pathways

This results in a reduction in cAMP levels, leading to decreased activation of protein kinase A (PKA), which in turn reduces the phosphorylation of various proteins involved in cardiac contractility .

Pharmacokinetics

Bisoprolol-d5 is expected to have similar pharmacokinetic properties to Bisoprolol. Bisoprolol is characterized by high oral bioavailability (90%), extensive hepatic metabolism, and equal renal and hepatic clearance . It has a long elimination half-life, allowing for once-daily administration . The incorporation of deuterium atoms in place of hydrogen in Bisoprolol-d5 allows for a detailed tracing and understanding of Bisoprolol’s metabolic pathways without altering its biochemical behavior .

Result of Action

The molecular and cellular effects of Bisoprolol-d5 are likely to mirror those of Bisoprolol. By blocking β1-adrenergic receptors, Bisoprolol-d5 reduces the heart rate and decreases the force of heart muscle contraction, leading to a reduction in blood pressure . At the cellular level, Bisoprolol-d5 can suppress M-type K+ currents (IK(M)) and erg-mediated K+ currents (IK(erg)) in pituitary cells and hippocampal neurons .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bisoprolol-d5. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics. Additionally, factors such as pH and temperature can impact the stability of the compound. It’s also worth noting that Bisoprolol has been detected in different aquatic ecosystems, indicating its persistence in the environment . .

生化分析

Biochemical Properties

Bisoprolol-d5, like its parent compound bisoprolol, is a highly selective β1-adrenergic antagonist . It interacts with β1-adrenergic receptors, which are mainly found in the heart muscle cells and heart conduction tissue . By blocking these receptors, Bisoprolol-d5 inhibits the action of catecholamines such as adrenaline, reducing heart rate and blood pressure .

Cellular Effects

Bisoprolol-d5 exerts significant effects on various types of cells, particularly cardiac cells . It reduces the heart rate and contractility of heart muscle cells by blocking β1-adrenergic receptors . This leads to a decrease in cardiac output, which is beneficial in conditions such as hypertension .

Molecular Mechanism

The molecular mechanism of action of Bisoprolol-d5 involves the selective and competitive blockade of catecholamine stimulation of β1 adrenergic receptors . This blockade prevents the activation of a signaling cascade that normally leads to increased contractility of the heart muscle and increased heart rate .

Temporal Effects in Laboratory Settings

In laboratory settings, Bisoprolol-d5 has been observed to have stable effects over time . It has a long half-life of 10–12 hours, suggesting that once-daily administration is adequate to maintain its therapeutic effect . Furthermore, at least 98% of the initial concentration of Bisoprolol-d5 remained throughout a 6-month study period, indicating its stability .

Metabolic Pathways

Bisoprolol-d5 is involved in the same metabolic pathways as bisoprolol. It is extensively metabolized in the liver, with a significant first-pass effect . The metabolites, which are inactive and do not accumulate, are eliminated predominantly by the kidneys . This metabolism is insensitive to liver enzyme inhibition and nearly insensitive to liver enzyme induction .

Transport and Distribution

Bisoprolol-d5, like bisoprolol, is widely distributed in the body, with the highest concentrations found in the heart, liver, and lungs . It crosses the blood-brain barrier and is also found in saliva . The volume of distribution is associated with total body mass and skeletal muscle index .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bisoprolol-d5 involves the incorporation of deuterium atoms into the bisoprolol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of Bisoprolol-d5 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to achieve high yields and purity. The production process is carefully monitored to ensure consistency and quality of the final product .

化学反应分析

Types of Reactions: Bisoprolol-d5 undergoes various chemical reactions, including:

Oxidation: Bisoprolol-d5 can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert Bisoprolol-d5 into its reduced forms.

Substitution: Substitution reactions can replace specific functional groups within the Bisoprolol-d5 molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Bisoprolol-d5 may yield bisoprolol oxides, while reduction may produce bisoprolol alcohols .

相似化合物的比较

Atenolol: Another selective beta-1 adrenergic receptor blocker used for similar indications.

Metoprolol: A beta-1 selective blocker with similar pharmacological properties.

Nebivolol: A beta-1 blocker with additional vasodilatory properties due to nitric oxide release.

Uniqueness of Bisoprolol-d5: Bisoprolol-d5’s uniqueness lies in its deuterated nature, which allows for detailed metabolic studies without altering its pharmacological effects. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .

属性

IUPAC Name |

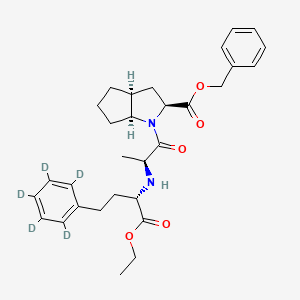

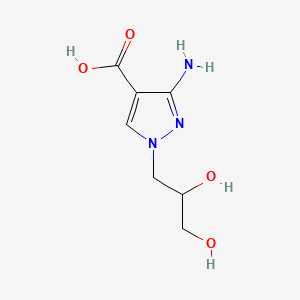

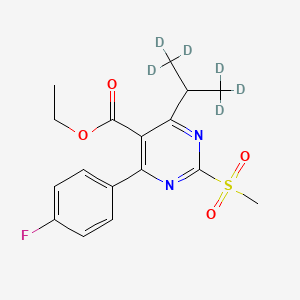

1,1,2,3,3-pentadeuterio-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/i11D2,13D2,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYCDWMUTMEGQY-FFNOJTKMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)COCCOC(C)C)O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。